molecular formula C8H7Cl2NO3S B12807347 (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester CAS No. 152612-74-3

(3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester

Cat. No.: B12807347
CAS No.: 152612-74-3
M. Wt: 268.12 g/mol
InChI Key: UANHXIZTSSEALZ-NFNCENRGSA-N
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Description

(3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester is a complex organic compound with a unique structure that includes a pyrrolo-thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo-thiazole ring system, chlorination, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid
  • (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, ethyl ester

Uniqueness

Compared to similar compounds, (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester may exhibit unique properties due to the presence of the methyl ester group, which can influence its reactivity, solubility, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

152612-74-3

Molecular Formula

C8H7Cl2NO3S

Molecular Weight

268.12 g/mol

IUPAC Name

methyl (3S,7aS)-6,7-dichloro-5-oxo-3,7a-dihydro-2H-pyrrolo[2,1-b][1,3]thiazole-3-carboxylate

InChI

InChI=1S/C8H7Cl2NO3S/c1-14-8(13)3-2-15-7-5(10)4(9)6(12)11(3)7/h3,7H,2H2,1H3/t3-,7+/m1/s1

InChI Key

UANHXIZTSSEALZ-NFNCENRGSA-N

Isomeric SMILES

COC(=O)[C@H]1CS[C@@H]2N1C(=O)C(=C2Cl)Cl

Canonical SMILES

COC(=O)C1CSC2N1C(=O)C(=C2Cl)Cl

Origin of Product

United States

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